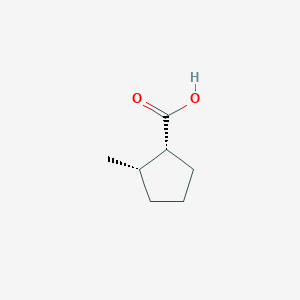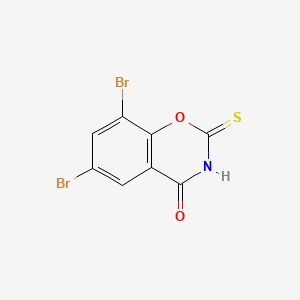![molecular formula C14H24O2 B14711072 Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate CAS No. 22833-73-4](/img/structure/B14711072.png)
Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate is an organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable framework. The presence of ethyl and propanoate groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate typically involves the esterification of 3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethyl or propanoate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in the formation of new esters or ethers, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to these targets, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethylbicyclo[2.2.1]heptan-2-one: Shares the bicyclic structure but lacks the ethyl and propanoate groups.
Ethyl 2-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)acetate: Similar ester but with an acetate group instead of propanoate.
Uniqueness
Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. Its rigid bicyclic structure also contributes to its stability and specificity in binding interactions, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
22833-73-4 |
|---|---|
Molekularformel |
C14H24O2 |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
ethyl 3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)propanoate |
InChI |
InChI=1S/C14H24O2/c1-4-16-13(15)8-7-12-10-5-6-11(9-10)14(12,2)3/h10-12H,4-9H2,1-3H3 |
InChI-Schlüssel |
JAHDGENQAYQJFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1C2CCC(C2)C1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


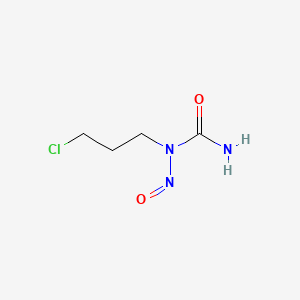


![1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea](/img/structure/B14711008.png)


![N-[(Z)-(2,4-dioxo-1H-pyrimidin-6-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B14711032.png)

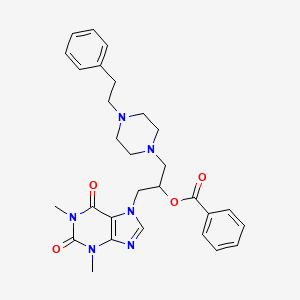

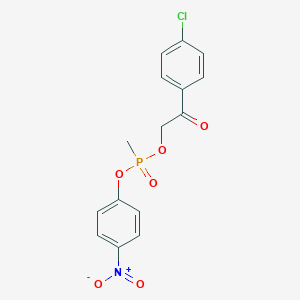
![1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B14711056.png)
